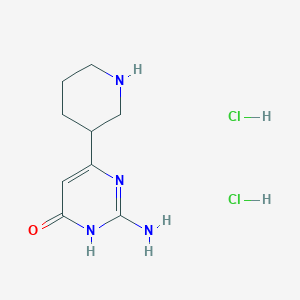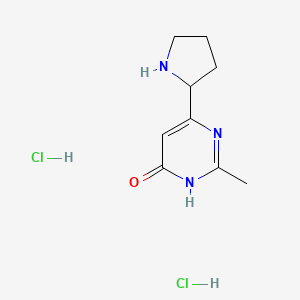
(Z)-3-metilpirazina-2-carbaldehído oxima
Descripción general
Descripción
“(Z)-3-methylpyrazine-2-carbaldehyde oxime” is a type of oxime. Oximes are a class of compounds in medicinal chemistry known for their wide applications as antidotes for organophosphate (OP) poisoning, drugs, and intermediates for the synthesis of several pharmacological derivatives . They are renowned for their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .
Synthesis Analysis
Oximes, including “(Z)-3-methylpyrazine-2-carbaldehyde oxime”, can be synthesized through various methods. Simple acyclic oximes are often accessed via a condensation reaction between a carbonyl and a hydroxylamine . More complex oximes can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene .
Molecular Structure Analysis
The unique properties of oximes include dual nucleophilic sites at the oxygen and nitrogen along with an ambiphilic carbon, which makes them strong candidates for divergent reactivity . Despite their structural similarities to imines, oximes have advantages over imines in terms of stability, such as a greater resistance to hydrolysis .
Chemical Reactions Analysis
Oximes are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines . Developments in oxime reactivity have enabled transformations such as the addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines .
Physical and Chemical Properties Analysis
The unique properties of oximes include dual nucleophilic sites at the oxygen and nitrogen along with an ambiphilic carbon . This makes them strong candidates for divergent reactivity. Despite their structural similarities to imines, oximes have advantages over imines in terms of stability, such as a greater resistance to hydrolysis .
Aplicaciones Científicas De Investigación
Química Medicinal
(Z)-3-metilpirazina-2-carbaldehído oxima: juega un papel significativo en la química medicinal, particularmente como bloque de construcción para sintetizar diversas moléculas farmacológicamente activas. Las oximas son conocidas por su capacidad de actuar como antídotos contra los agentes nerviosos al reactivar la enzima acetilcolinesterasa (AChE) . También son integrales en la síntesis de cefalosporinas, una clase de antibióticos β-lactámicos con un amplio espectro de actividad antimicrobiana .
Agricultura
En el sector agrícola, los compuestos oxima, incluidos derivados como this compound, se exploran por su potencial en la creación de nuevos pesticidas y herbicidas. Su reactividad y estabilidad los convierten en candidatos adecuados para desarrollar agroquímicos ambientalmente amigables y efectivos .
Ciencia de Materiales
El campo de la ciencia de materiales se beneficia de las propiedades únicas de las oximas. Se utilizan en el desarrollo de Redes Adaptables Covalentes (CAN), que son materiales dinámicos y reprocesables con aplicaciones potenciales en polímeros autocurativos y materiales inteligentes .
Ciencia Ambiental
Las oximas se están investigando para su uso en la protección ambiental y el control de la contaminación. Se han incorporado a materiales diseñados para la adsorción de sustancias peligrosas de las aguas residuales, lo que demuestra su utilidad en la remediación ambiental .
Bioquímica
En bioquímica, las oximas como this compound se estudian por sus propiedades terapéuticas. Se sabe que exhiben actividades antibacterianas, antifúngicas, antiinflamatorias, antioxidantes y anticancerígenas . Sus características farmacofóricas las hacen valiosas en el diseño y descubrimiento de fármacos.
Farmacología
Las aplicaciones farmacológicas de las oximas se extienden a su uso como reactivadores de AChE en casos de envenenamiento por organofosforados. También son intermediarios clave en la síntesis de fármacos que se dirigen a varias vías biológicas .
Química Analítica
En química analítica, las oximas se utilizan como reactivos y catalizadores debido a su capacidad de sufrir reacciones específicas con aldehídos y cetonas. Esta propiedad se explota en varios métodos analíticos para detectar y cuantificar estos compuestos .
Industria Alimentaria
Si bien las aplicaciones directas de this compound en la industria alimentaria no están bien documentadas, los compuestos oxima son generalmente de interés por su posible uso en materiales de envasado de alimentos. Su estabilidad y reactividad podrían conducir al desarrollo de soluciones de envasado más seguras y sostenibles .
Mecanismo De Acción
Target of Action
The primary target of oxime compounds, such as (Z)-3-methylpyrazine-2-carbaldehyde oxime, is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine. Oximes are known for their ability to reactivate AChE, which has been inhibited by organophosphates .
Mode of Action
Oximes interact with their targets by reactivating AChE that has been inhibited by organophosphates . This is achieved through a nucleophilic attack that removes the phosphyl moiety from the active site serine of AChE . This restores the activity of the enzyme, enabling AChE to split the neurotransmitter acetylcholine, leading to a reduction or cessation of the toxic signs in organophosphate poisoning .
Biochemical Pathways
The action of oximes affects the cholinergic pathway. By reactivating AChE, oximes restore the normal function of this pathway, which is critical for nerve signal transmission . Oximes also have the ability to generate nitric oxide , which plays a role in various physiological and pathological processes.
Pharmacokinetics
For instance, some oximes are known to have good absorption and distribution profiles, while others may be rapidly metabolized and excreted .
Result of Action
The primary result of the action of oximes like (Z)-3-methylpyrazine-2-carbaldehyde oxime is the reactivation of AChE. This leads to the restoration of normal nerve function, effectively counteracting the effects of organophosphate poisoning .
Action Environment
The efficacy and stability of oximes can be influenced by various environmental factors. For instance, pH and temperature can affect the catalytic reactivity of oximes . Furthermore, studies have shown that Z-isomers of oximes, such as (Z)-3-methylpyrazine-2-carbaldehyde oxime, are more stable and predominant than E-isomers .
Direcciones Futuras
Oximes are valuable, versatile scaffolds of interest in medicinal and materials chemistry, as well as for synthetic use . The unique properties of oximes make them strong candidates for divergent reactivity . Future research directions could focus on developing new methodologies based on oxime starting materials, along with addressing the challenges of using oximes for diverse applications .
Análisis Bioquímico
Biochemical Properties
(Z)-3-Methylpyrazine-2-carbaldehyde oxime plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. The compound acts as an inhibitor, preventing the breakdown of acetylcholine and thereby affecting neurotransmission . Additionally, (Z)-3-methylpyrazine-2-carbaldehyde oxime has been shown to interact with various oxidoreductases, influencing redox reactions within cells .
Cellular Effects
The effects of (Z)-3-methylpyrazine-2-carbaldehyde oxime on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving acetylcholine. By inhibiting acetylcholinesterase, the compound increases acetylcholine levels, which can enhance cholinergic signaling. This can lead to changes in gene expression and alterations in cellular metabolism . Furthermore, (Z)-3-methylpyrazine-2-carbaldehyde oxime has been found to affect the proliferation and differentiation of certain cell types, including neuronal cells .
Molecular Mechanism
At the molecular level, (Z)-3-methylpyrazine-2-carbaldehyde oxime exerts its effects primarily through enzyme inhibition. The compound binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from catalyzing the hydrolysis of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, (Z)-3-methylpyrazine-2-carbaldehyde oxime can modulate the activity of other enzymes involved in redox reactions, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Z)-3-methylpyrazine-2-carbaldehyde oxime have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that prolonged exposure to (Z)-3-methylpyrazine-2-carbaldehyde oxime can lead to sustained changes in cellular function, particularly in neuronal cells. These changes include alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (Z)-3-methylpyrazine-2-carbaldehyde oxime vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function and memory in rodents, likely due to its inhibitory effects on acetylcholinesterase . At higher doses, (Z)-3-methylpyrazine-2-carbaldehyde oxime can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
(Z)-3-Methylpyrazine-2-carbaldehyde oxime is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases, influencing redox reactions and metabolic flux within cells . The compound can also affect the levels of various metabolites, including those involved in neurotransmitter synthesis and degradation . These interactions underscore the compound’s role in modulating cellular metabolism.
Transport and Distribution
Within cells and tissues, (Z)-3-methylpyrazine-2-carbaldehyde oxime is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for different cellular compartments .
Subcellular Localization
The subcellular localization of (Z)-3-methylpyrazine-2-carbaldehyde oxime is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes . Additionally, (Z)-3-methylpyrazine-2-carbaldehyde oxime can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This localization is essential for its role in modulating cellular metabolism and enzyme activity.
Propiedades
IUPAC Name |
(NZ)-N-[(3-methylpyrazin-2-yl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-5-6(4-9-10)8-3-2-7-5/h2-4,10H,1H3/b9-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUYXGMBQUBKLA-WTKPLQERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN=C1/C=N\O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




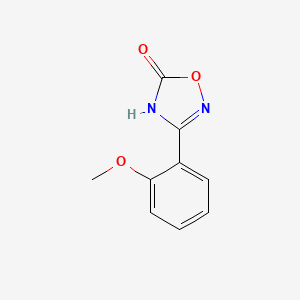
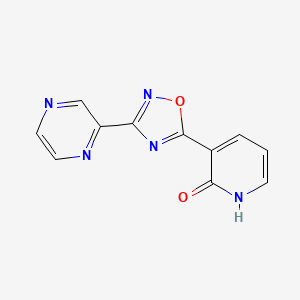
![Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate](/img/structure/B1414457.png)
![3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1414460.png)
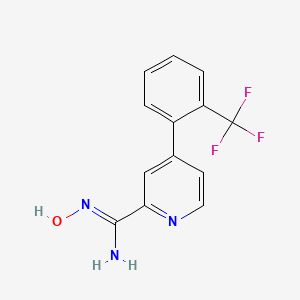
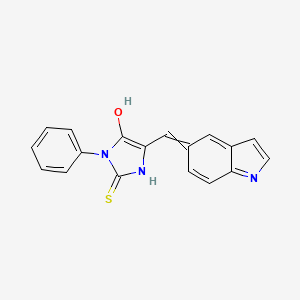
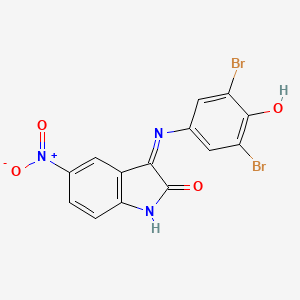
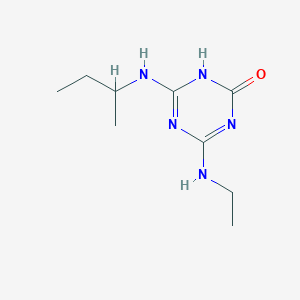
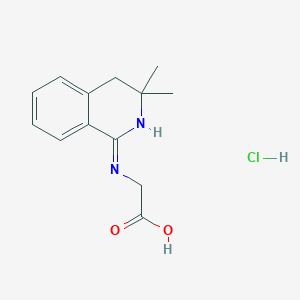
![(S)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1414469.png)
